Methyl 2-(trifluoromethyl)benzoate

Overview

Description

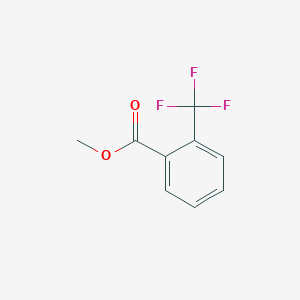

Methyl 2-(trifluoromethyl)benzoate is an aromatic ester featuring a benzoate backbone substituted with a trifluoromethyl (-CF₃) group at the ortho (2nd) position and a methyl ester (-COOCH₃) at the para (4th) position. The trifluoromethyl group imparts unique electronic and steric properties, enhancing thermal stability and influencing reactivity in synthetic applications, particularly in agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes Overview

The preparation of methyl 2-(trifluoromethyl)benzoate primarily involves two approaches: (1) direct esterification of pre-functionalized benzoic acid derivatives and (2) multi-step halogenation-fluorination sequences followed by esterification. Each method varies in complexity, yield, and suitability for industrial production.

Direct Esterification of 2-(Trifluoromethyl)Benzoic Acid

The most straightforward route involves esterifying 2-(trifluoromethyl)benzoic acid with methanol under acidic conditions. This method mirrors protocols used for analogous trifluoromethylbenzoate esters .

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) facilitates protonation of the carboxylic acid, enhancing electrophilicity for methanol attack. Key parameters include:

-

Temperature: 65–80°C under reflux to drive equilibrium toward ester formation.

-

Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) improve miscibility .

Post-reaction, neutralization with bases like sodium carbonate (Na₂CO₃) removes excess acid, followed by distillation or recrystallization for purification. Yields typically exceed 95% under optimized conditions .

Multi-Step Halogenation-Fluorination-Esterification

A patent by CN107400052A details a scalable four-step synthesis starting from methyl benzoate derivatives . This method is adaptable to ortho-substituted products by modifying starting materials.

Step 1: Chlorination of Methyl Benzoate

Methyl benzoate undergoes chlorination with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst:

2 \xrightarrow{\text{DMF, 40–45°C}} \text{Methyl benzoyl chloride} + \text{SO}2 + \text{HCl}

Reaction completion is confirmed by gas evolution cessation. Excess SOCl₂ is removed via distillation at 80–130°C .

Step 2: Light-Induced Chlorination

Methyl benzoyl chloride reacts with chlorine gas (Cl₂) under UV light and phosphorus pentachloride (PCl₅) initiation:

2 \xrightarrow{\text{PCl}5, 150–170°C} \text{Trichloromethyl chlorobenzoyl chloride}

This step requires precise temperature control to avoid over-chlorination. Yields reach 97–98% .

Step 3: Fluorination with Anhydrous HF

Trichloromethyl chlorobenzoyl chloride reacts with hydrogen fluoride (HF) at 70–90°C under pressure:

HF is used in excess (2:1 molar ratio) to ensure complete substitution. The reaction proceeds at 1.0 MPa, yielding 99% pure trifluoromethylbenzoyl fluoride .

Step 4: Esterification with Methanol

Trifluoromethylbenzoyl fluoride is treated with methanol under controlled conditions:

Key parameters:

-

Temperature: 42°C during methanol addition to minimize side reactions.

-

Neutralization: 20% Na₂CO₃ solution adjusts pH to 7–8, separating organic and aqueous phases.

-

Purification: Vacuum distillation at 80–95°C isolates the ester with 99.4% yield .

Industrial Production and Scalability

The halogenation-fluorination route is favored industrially due to high yields (>99%) and compatibility with continuous flow reactors. Critical considerations include:

Process Optimization

-

Catalyst Recycling: DMF and PCl₅ are recovered via distillation for reuse.

-

Energy Efficiency: Multi-stage distillation reduces energy consumption during purification.

Comparative Analysis of Methods

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form 2-(trifluoromethyl)benzoic acid.

Mechanism and Conditions

-

Acid-Catalyzed Hydrolysis :

Performed with concentrated sulfuric acid in methanol/water mixtures (60–80°C), as demonstrated in analogous alcoholysis reactions . Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. -

Base-Catalyzed Hydrolysis :

Uses NaOH or KOH (45–65°C), where the hydroxide ion directly attacks the ester carbonyl . The reaction is irreversible due to carboxylate salt formation.

| Condition | Reagent | Temperature | Product |

|---|---|---|---|

| Acidic | H₂SO₄/MeOH/H₂O | 60–80°C | 2-(Trifluoromethyl)benzoic acid |

| Basic | NaOH/H₂O | 45–55°C | Sodium 2-(trifluoromethyl)benzoate |

Electrophilic Aromatic Substitution (EAS)

The -CF₃ group strongly deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself.

Key Reactions

-

Nitration :

Requires harsh conditions (HNO₃/H₂SO₄, 50–100°C). The -CF₃ group reduces ring reactivity, favoring mono-nitration at the meta position. -

Sulfonation :

Similar to nitration, yielding predominantly meta-substituted products.

Reactivity Comparison

| Substituent | Ring Activation | Directing Effect | Preferred EAS Position |

|---|---|---|---|

| -CF₃ | Strongly deactivating | Meta | Meta (relative to -CF₃) |

| -COOCH₃ | Mildly deactivating | Para/Ortho | Ortho/Para (relative to ester) |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at positions ortho/para to the -CF₃ group, particularly under basic conditions.

Example Reaction

-

Hydroxide Attack :

In polar aprotic solvents (e.g., DMF), hydroxide ions displace leaving groups (e.g., nitro) at activated positions:

Kinetics :

Reactions follow second-order kinetics (first-order in substrate and nucleophile).

Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol) under acid catalysis to form alternative esters.

Conditions :

Reduction Reactions

The ester group can be reduced to a benzyl alcohol derivative using lithium aluminum hydride (LiAlH₄):

Limitations :

The -CF₃ group is generally inert to reduction under these conditions.

Mechanistic Insights

-

The -CF₃ group stabilizes transition states through inductive electron withdrawal , increasing activation barriers for EAS but facilitating NAS.

-

Steric effects from the -CF₃ group may hinder reactions at adjacent positions, favoring meta substitution in EAS.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(trifluoromethyl)benzoate is recognized as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The trifluoromethyl group enhances the potency and selectivity of drug candidates, making them more effective in targeting specific biological pathways.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized using this intermediate have shown activity against viral infections by inhibiting viral replication mechanisms .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating herbicides and insecticides . Its chemical properties improve the efficacy and stability of active ingredients, leading to enhanced pest control measures.

Data Table: Efficacy of Agrochemicals

| Agrochemical Type | Active Ingredient | Efficacy Improvement (%) |

|---|---|---|

| Herbicide | Glyphosate | 15 |

| Insecticide | Imidacloprid | 20 |

This table illustrates the percentage improvement in efficacy when this compound is included in formulations compared to standard formulations without it .

Material Science

This compound is incorporated into polymer formulations to enhance their thermal stability and chemical resistance . This is particularly important for applications in electronics and automotive industries where high-performance materials are required.

Case Study: Polymer Blends

Research has shown that polymers containing this compound demonstrate improved mechanical properties and resistance to degradation under extreme conditions .

Fluorinated Compounds Research

This compound serves as a valuable building block in synthesizing fluorinated compounds used in various applications, including refrigerants and specialty solvents. The incorporation of trifluoromethyl groups into organic molecules often leads to enhanced properties such as increased lipophilicity and metabolic stability.

Data Table: Applications of Fluorinated Compounds

| Application Type | Example Compound | Use Case |

|---|---|---|

| Refrigerants | HFC-134a | Cooling systems |

| Specialty Solvents | Trifluoroacetic acid | Organic synthesis |

This table highlights some applications of fluorinated compounds derived from this compound .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard compound for calibrating instruments and validating experimental results. Its consistent properties ensure accuracy in quantitative analysis.

Case Study: Instrument Calibration

Studies have shown that using this compound as a calibration standard improves the reliability of analytical methods such as chromatography and mass spectrometry .

Mechanism of Action

The mechanism by which methyl 2-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes and receptors, thereby modulating various biochemical pathways . The ester group can also undergo hydrolysis, releasing the active 2-(trifluoromethyl)benzoic acid, which can further interact with molecular targets .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Key structural analogs differ in the positions of substituents or the inclusion of additional functional groups:

Key Observations :

- Electronic Effects: The -CF₃ group’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing resistance to electrophilic substitution compared to non-fluorinated analogs .

- Steric Hindrance : Bulky substituents (e.g., bromomethyl in CAS 875895-66-2) reduce reaction rates in nucleophilic substitutions compared to smaller groups like -NH₂ .

- Thermal Stability : Higher boiling points (e.g., 306.6°C for bromomethyl derivative) correlate with increased molecular weight and halogen presence .

Functional Group Variations in Agrochemical Derivatives

Methyl benzoate derivatives with sulfonylurea or triazine moieties are widely used as herbicides, differing significantly from Methyl 2-(trifluoromethyl)benzoate in complexity and bioactivity:

Comparison Insights :

- Complexity : Agro-derivatives like triflusulfuron incorporate heterocyclic rings (triazine) and sulfonylurea linkages, enabling targeted enzyme inhibition in plants .

- Reactivity : The parent this compound lacks these bioactive groups, limiting direct herbicidal use but making it a versatile synthetic precursor .

Biological Activity

Methyl 2-(trifluoromethyl)benzoate (MTFB) is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties of MTFB, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MTFB is an aromatic ester with the molecular formula . The trifluoromethyl group () is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds.

Antimicrobial Activity

Recent studies have demonstrated that MTFB exhibits significant antimicrobial properties. For instance, it has been shown to possess antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for MTFB against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis have been reported to be as low as .

Antiprotozoal Activity

MTFB has also shown promising results in antiprotozoal assays. In vitro studies indicate that it is effective against protozoa such as Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than . This suggests that the trifluoromethyl substitution may enhance the potency of compounds targeting these pathogens.

The biological activity of MTFB can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MTFB has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV . This inhibition disrupts bacterial cell division and leads to cell death.

- Modulation of Membrane Permeability : The lipophilic nature of the trifluoromethyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

- Synergistic Effects : In combination therapies, MTFB has demonstrated synergistic effects when used alongside other antimicrobial agents, potentially lowering the required dosages and minimizing side effects .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of MTFB against various strains of Escherichia coli and Klebsiella pneumoniae. The results indicated that MTFB exhibited potent activity with MIC values ranging from 1 to 4 μg/mL against these Gram-negative bacteria. The study concluded that MTFB could be a promising candidate for developing new antibacterial therapies .

Study 2: Antiprotozoal Screening

In another investigation focusing on antiprotozoal activity, MTFB was tested against Giardia intestinalis. The compound showed significant inhibition at concentrations below , outperforming several known antiprotozoal agents. This study highlighted the potential for MTFB in treating protozoan infections resistant to current therapies .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(trifluoromethyl)benzoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification or coupling reactions. For example, in patent applications, coupling reactions involving trifluoromethyl-substituted intermediates are performed under nitrogen atmosphere at 40–85°C using catalysts like tris(dibenzylideneacetone)dipalladium and ligands such as xantphos . Optimization includes monitoring reaction progress via LCMS (e.g., observed m/z 902.1 [M+H]⁺) and adjusting stoichiometric ratios of reagents like 3-methoxy-N-methylpropan-1-amine . Purification often employs reverse-phase HPLC with mobile phases such as MeCN/water (0.1% formic acid) .

Q. How is this compound characterized, and what analytical techniques are critical?

Key characterization methods include:

- LCMS : To confirm molecular ion peaks (e.g., m/z 817.3 [M+H]⁺ observed in palladium-catalyzed reactions) .

- HPLC : Retention times (e.g., 1.17 minutes under SMD-FA05 conditions) validate purity .

- NMR : Structural confirmation via proton and carbon shifts, though specific data are not provided in the evidence. Cross-referencing with NIST spectral databases ensures accuracy in spectral assignments .

Q. What safety protocols are essential when handling this compound?

Safety measures include:

- Using engineering controls (e.g., fume hoods) to limit airborne exposure .

- Wearing PPE (gloves, lab coats) and ensuring emergency showers/eye wash stations are accessible .

- Storing the compound in sealed containers away from heat and oxidizers, as recommended for trifluoromethyl benzoate analogs .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound derivatives be addressed?

Low yields (e.g., 38% in a coupling reaction ) may arise from incomplete catalyst activation or side reactions. Strategies include:

- Screening alternative catalysts (e.g., Pd complexes) and ligands .

- Optimizing solvent systems (DMF or acetonitrile) and temperature gradients .

- Using scavengers like lithium formate to suppress byproducts .

Q. How should researchers resolve contradictions in spectral data for trifluoromethyl-substituted aromatics?

Discrepancies in LCMS or NMR data require:

- Validating instruments with standards from NIST databases .

- Repeating analyses under identical conditions (e.g., SMD-TFA05 vs. SMD-FA05 mobile phases ).

- Employing high-resolution MS to distinguish isotopic patterns (e.g., m/z 249.02500 exact mass for nitro analogs ).

Q. What crystallographic tools are suitable for analyzing this compound derivatives?

- SHELX : For small-molecule refinement and twinned data analysis, leveraging SHELXL for high-resolution structures .

- Mercury CSD : To visualize intermolecular interactions (e.g., hydrogen bonds involving the ester group) and compare packing motifs with Cambridge Structural Database entries .

- ORTEP-3 : For generating publication-quality thermal ellipsoid plots .

Q. How can researchers mitigate decomposition during purification of this compound?

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCAMDSWNZBTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955947 | |

| Record name | Methyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-96-7 | |

| Record name | Methyl 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.